molecular formula C11H8O3 B1310768 Furan-2-yl benzoate CAS No. 20055-18-9

Furan-2-yl benzoate

Cat. No.: B1310768
CAS No.: 20055-18-9
M. Wt: 188.18 g/mol
InChI Key: HMUXGYCCWIHXMK-UHFFFAOYSA-N
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Description

Furan-2-yl benzoate is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Benzoic Acid from Biomass-Derived Furan

Furan-2-yl benzoate derivatives have been explored in the synthesis of benzoic acid, starting from furan obtained from hemicellulose. This synthesis involves Diels–Alder and dehydration reactions of furan and acrylic acid or methyl acrylate. The process achieves high turnover frequency and yield, showcasing the potential of this compound in sustainable chemical synthesis (Mahmoud et al., 2015).

Anion Receptor Studies

Research has demonstrated the use of this compound structures in creating new anion receptors. These receptors exhibit selectivity for "Y-shaped" anions like benzoate over spherical anions such as chloride, indicating potential applications in selective binding and sensing technologies (Sessler et al., 2003).

Multichromic Polymers

This compound-based monomers have been used to create multichromic polymers. These polymers demonstrate unique electrochemical and optical properties due to their intramolecular charge transfer, suggesting applications in materials science, especially in the development of color-changing materials (İçli-Özkut et al., 2013).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, this compound structures are integral in synthesizing various organic compounds. These include derivatives with potential biological activities, indicating their importance in the development of new drugs and therapeutic agents (Cansiz et al., 2004).

Corrosion Inhibition

This compound compounds have been studied as corrosion inhibitors for steel in acidic environments. Their effectiveness suggests potential industrial applications in protecting metals against corrosion (Yadav et al., 2015).

Safety and Hazards

The safety data sheets recommend avoiding contact with skin and eyes, not breathing dust, and keeping the compound in a dry, cool, and well-ventilated place . It is also suggested to wear personal protective equipment/face protection .

Future Directions

The importance of the benzo[b]furan motif, which includes “Furan-2-yl benzoate”, is evident in numerous biological investigations, establishing its potential as a robust therapeutic option . This review presents an overview of the synthesis of and exhaustive biological studies conducted on benzo[b]furan derivatives from 2011 to 2022, accentuating their exceptional promise as anticancer, antibacterial, and antifungal agents .

Mechanism of Action

Target of Action

Furan-2-yl benzoate, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological characteristics . The primary targets of this compound are likely to be microbial cells, given the antimicrobial activity of furan derivatives . These compounds have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target cells . The compound’s interaction with its targets may involve diverse intermolecular interactions, including hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .

Biochemical Pathways

Furan derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects . For instance, furan-containing compounds have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Pharmacokinetics

For instance, furan-containing compounds are known to be widely distributed in the body and can interact with a variety of targets . The impact of these ADME properties on the bioavailability of this compound would need to be studied further.

Result of Action

Furan derivatives are known to have a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and activity

Biochemical Analysis

Biochemical Properties

Furan-2-yl benzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, leading to potential biochemical effects .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase-2 (COX-2) . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, such as NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. For instance, this compound is relatively stable under neutral pH conditions but can undergo hydrolysis under acidic or basic conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may exhibit different biological activities . The interaction of this compound with specific enzymes, such as glutathione S-transferases, can influence metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize within the cytoplasm and the nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which can direct it to specific compartments or organelles .

Properties

IUPAC Name

furan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXGYCCWIHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416058
Record name furan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-18-9
Record name furan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.